

# Spectroscopic Profile of 2-(4-Fluorophenyl)oxirane: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Fluorophenyl)oxirane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound **2-(4-Fluorophenyl)oxirane** (also known as 4-Fluorostyrene oxide). This document is intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering key data for the identification and characterization of this compound.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-(4-Fluorophenyl)oxirane**. The NMR data is presented based on analysis of structurally similar compounds, providing a reliable reference for spectral interpretation.

## Table 1: $^1\text{H}$ NMR Spectroscopic Data (Reference Solvent: $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.30	m	-	2 x CH (Aromatic, ortho to F)
~7.05	m	-	2 x CH (Aromatic, meta to F)
~3.90	dd	~4.2, ~2.7	1 x CH (Oxirane)
~3.15	dd	~5.5, ~4.2	1 x $\text{CH}_2$ (Oxirane)
~2.75	dd	~5.5, ~2.7	1 x $\text{CH}_2$ (Oxirane)

Note: The chemical shifts for the aromatic and oxirane protons are estimated based on data for structurally related phenyl oxiranes. The exact values may vary slightly.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Reference  
Solvent:  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Assignment
~162.5 (d, $^1\text{JCF} \approx 245$ Hz)	C-F (Aromatic)
~134.0 (d, $^4\text{JCF} \approx 3$ Hz)	C (Aromatic, ipso to oxirane)
~127.5 (d, $^3\text{JCF} \approx 8$ Hz)	2 x CH (Aromatic, ortho to F)
~115.5 (d, $^2\text{JCF} \approx 22$ Hz)	2 x CH (Aromatic, meta to F)
~52.5	CH (Oxirane)
~51.5	$\text{CH}_2$ (Oxirane)

Note: The assignments and chemical shifts are based on analogous compounds and established principles of NMR spectroscopy. The doublet multiplicity (d) and carbon-fluorine coupling constants (JCF) are characteristic features of fluorinated benzene derivatives.

**Table 3: Infrared (IR) Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	C-H stretch (Aromatic)
~3000	Medium	C-H stretch (Oxirane)
~1610, ~1510	Strong	C=C stretch (Aromatic)
~1230	Strong	C-O-C stretch (Oxirane, asymmetric) & C-F stretch
~830	Strong	C-H bend (Aromatic, para-disubstituted)
~860	Medium	C-O-C stretch (Oxirane, symmetric)

## Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following are representative experimental protocols for the acquisition of NMR and IR spectra of **2-(4-Fluorophenyl)oxirane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of purified **2-(4-Fluorophenyl)oxirane** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.
- <sup>1</sup>H NMR Acquisition: The <sup>1</sup>H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse program is used with a spectral width of approximately 10 ppm.
- <sup>13</sup>C NMR Acquisition: The <sup>13</sup>C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A spectral width of approximately 220 ppm is used.

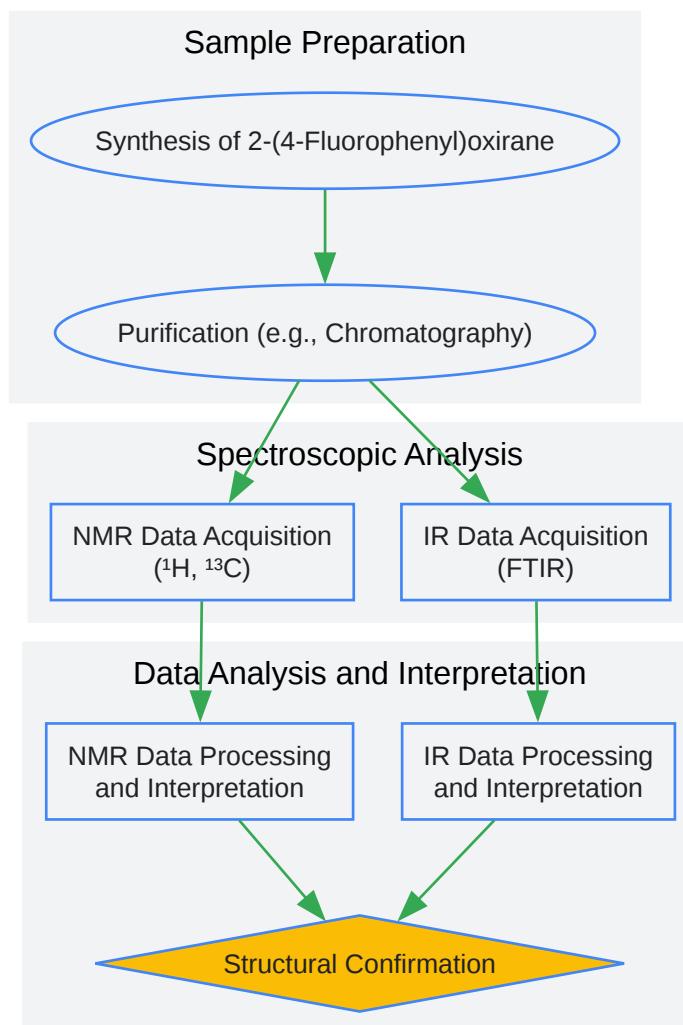
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A thin film of neat **2-(4-Fluorophenyl)oxirane** is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean KBr/NaCl plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired over a range of 4000 to 400  $\text{cm}^{-1}$ . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-(4-Fluorophenyl)oxirane**.



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